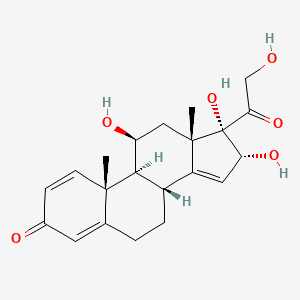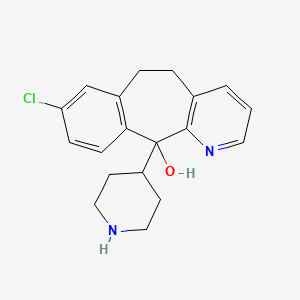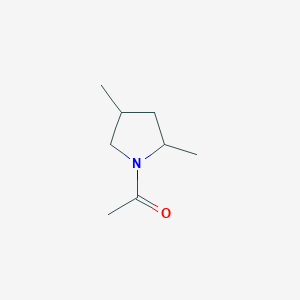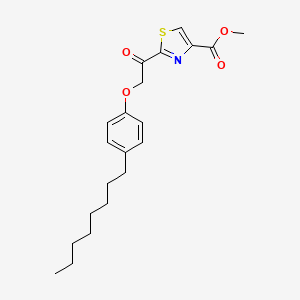
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate is a synthetic compound known for its potent inhibitory effects on Group IVA cytosolic phospholipase A2 (GIVA cPLA2). This enzyme is a key provider of pro-inflammatory mediators in various tissues, making the compound a promising candidate for anti-inflammatory applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate involves the reaction of 4-octylphenol with chloroacetic acid to form 2-(4-octylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which subsequently reacts with thiazole-4-carboxylic acid methyl ester under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiazole ring and phenoxy group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiazole or phenoxy moieties .
Aplicaciones Científicas De Investigación
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting GIVA cPLA2, which is involved in inflammatory processes.
Mecanismo De Acción
The compound exerts its effects by inhibiting GIVA cPLA2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the active site of GIVA cPLA2, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-4-methylthiazole: Known for its flavor and fragrance properties.
2-Methylthiazole-4-carboxylic acid: Used in various chemical syntheses.
Thiazole derivatives: Include compounds like sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Uniqueness
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate stands out due to its potent inhibitory effect on GIVA cPLA2, making it a valuable candidate for anti-inflammatory research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H27NO4S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-octylphenoxy)acetyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3 |
Clave InChI |
OUBSYDDAZYCDGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OCC(=O)C2=NC(=CS2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


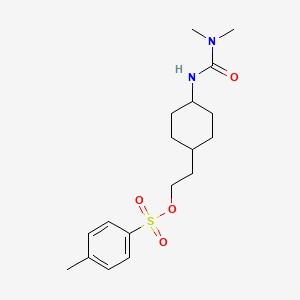
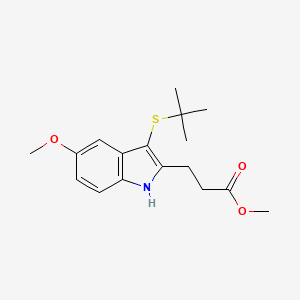
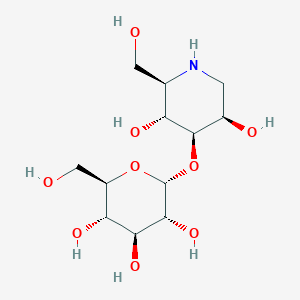
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
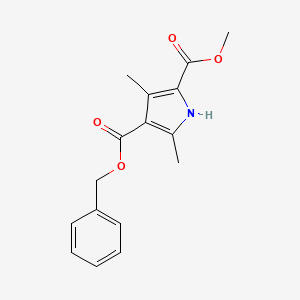
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
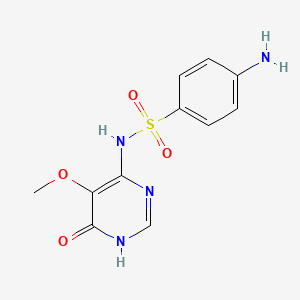
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)

